1-Methyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine
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Overview
Description
1-Methyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is a complex organic compound with a unique structure that includes a piperazine ring, a nitro group, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of the nitro and pyridine groups. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid and sulfuric acid can introduce the nitro group onto the aromatic ring.
Formation of the Pyridine Moiety: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-Methyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine moiety can bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine: shares similarities with other compounds containing piperazine, nitro, and pyridine groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-22-7-9-23(10-8-22)15-5-4-13(11-16(15)24(25)26)18-20-17(21-27-18)14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRVZTZWIWLQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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